molecular formula C7H12ClNO2S B2991249 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride CAS No. 2137143-70-3

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride

Cat. No.: B2991249
CAS No.: 2137143-70-3
M. Wt: 209.69
InChI Key: BPDBKOSVJIPTSV-KNVOCYPGSA-N
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Description

(3aR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a fused cyclopentane-pyrrolidine ring system. This compound is structurally defined by its sulfonyl chloride (-SO₂Cl) functional group at position 2 of the hexahydrocyclopenta[c]pyrrole scaffold. The stereochemistry (3aR,6aS) indicates a specific spatial arrangement, which is critical for its reactivity and applications in organic synthesis, particularly in sulfonylation reactions to form sulfonamides or sulfonate esters .

Key identifiers include:

  • IUPAC Name: this compound
  • Synonyms: Cyclopenta[c]pyrrole-2(1H)-sulfonyl chloride, hexahydro-, (3aR,6aS)- .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDBKOSVJIPTSV-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride is a sulfonyl chloride derivative of a cyclic pyrrole compound. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12ClNO2S
  • Molecular Weight : 209.69 g/mol
  • IUPAC Name : (3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride
  • InChI Key : InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of pyrrole derivatives. For instance, compounds structurally related to (3AR,6aS)-hexahydrocyclopenta[c]pyrrole have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cellular proliferation.

A study involving fused pyrroles demonstrated significant cytotoxic effects against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines when tested at concentrations of 100 and 200 µg/mL. The compounds exhibited antioxidant activity alongside their anticancer properties as measured by the DPPH assay .

The biological activity of (3AR,6aS)-hexahydrocyclopenta[c]pyrrole derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.
  • Inhibition of Pro-inflammatory Cytokines : Some studies have indicated that related compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a role in inflammatory diseases .
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydrocyclopenta core followed by sulfonylation. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Research Findings and Case Studies

StudyFindings
Study 1Evaluated antiproliferative effects on HepG2 and EACC cells; showed significant cytotoxicity with IC50 values in the micromolar range.
Study 2Investigated antioxidant properties using DPPH assay; found effective scavenging activity correlating with structure.
Study 3Assessed anti-inflammatory effects on cytokine production; demonstrated inhibition in vitro suggesting therapeutic potential for inflammatory diseases.

Future Directions

Further research is warranted to explore:

  • In vivo studies : To validate the anticancer and anti-inflammatory effects observed in vitro.
  • Structure-activity relationship (SAR) : To optimize the biological activity through chemical modifications.
  • Mechanistic studies : To elucidate the detailed pathways involved in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(3aR,6aS)-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Structure : Shares the same bicyclic core but substitutes the sulfonyl chloride group with a tert-butyl carboxylate ester.
  • Key Differences: Reactivity: The carboxylate ester is less reactive than sulfonyl chloride, making it a stable intermediate for further functionalization. Applications: Primarily used as a precursor in peptide synthesis or as a protecting group. Notably, Biosynth Ltd. confirms that this derivative is produced without exposure to bovine-derived materials (TSE/BSE-free) .
Cyclopentane Sulfonyl Chlorides
  • Example : Cyclopentanesulfonyl chloride.
  • Comparison : Lacks the fused pyrrolidine ring, resulting in reduced steric hindrance and altered electronic properties. This simpler structure is more cost-effective for industrial-scale sulfonylation but lacks the stereochemical complexity of the hexahydrocyclopenta[c]pyrrole system.

Stereochemical and Ring-System Analogues

Octahydrocyclopenta[c]pyrrole Derivatives
  • Example : (3aR,6aS)-Octahydrocyclopenta[c]pyrrole-2-sulfonyl chloride.
  • However, nomenclature inconsistencies in literature (e.g., "octahydro" vs. "hexahydro") require careful verification .

Data Table: Comparative Properties

Property (3aR,6aS)-Hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl Chloride (3aR,6aS)-tert-Butyl Carboxylate Derivative Cyclopentanesulfonyl Chloride
Molecular Formula C₇H₁₀ClNO₂S C₁₂H₁₉NO₃ C₅H₉ClO₂S
Molecular Weight (g/mol) ~207.67 225.28 ~164.64
Functional Group Sulfonyl chloride (-SO₂Cl) Carboxylate ester (-COOtBu) Sulfonyl chloride (-SO₂Cl)
Reactivity High (electrophilic) Low (stable intermediate) Moderate
Primary Applications Sulfonamide synthesis Protecting group, peptide intermediates Industrial sulfonylation

Notes

Nomenclature Discrepancies: lists conflicting "octahydro" and "hexahydro" descriptors for similar compounds. This highlights the need for precise IUPAC verification.

Experimental validation is recommended.

Safety : Sulfonyl chlorides are moisture-sensitive and require handling under inert conditions.

Q & A

Q. What are the standard synthetic routes for preparing (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride?

The compound is typically synthesized via multi-step routes involving bicyclic intermediates. A common approach includes:

  • Boc-protection/deprotection : For example, tert-butyl hexahydrocyclopenta[c]pyrrole-1(2H)-carboxylate is synthesized and later deprotected using HCl or TFA to generate the free amine .
  • Sulfonylation : The amine intermediate reacts with sulfonyl chloride under controlled conditions. Evidence suggests chlorosulfonyl derivatives (e.g., rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate) are key precursors .
  • Purification : Flash column chromatography (0–30% EtOAc/hexanes) or recrystallization (e.g., methanol) is used for final isolation .

Q. How is stereochemical integrity maintained during synthesis?

Stereochemistry is controlled via chiral starting materials or catalysts. For example, hydrogenation of tetrahydro intermediates with Pd/C under H₂ preserves the (3aR,6aS) configuration . NMR (e.g., δ 3.42–3.38 ppm for pyrrolidine protons) and X-ray crystallography are critical for verifying stereochemistry .

Q. What characterization techniques are essential for confirming purity and structure?

  • NMR spectroscopy : Key for confirming regiochemistry (e.g., δ 7.65–7.25 ppm for aromatic protons in trifluoromethylphenyl derivatives) .
  • Mass spectrometry : ESI+ detects molecular ions (e.g., m/z 256 [M + H]⁺ for intermediates) .
  • Chiral HPLC : Resolves enantiomers in racemic mixtures .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed coupling steps involving this compound?

Evidence from Suzuki-Miyaura couplings (e.g., Step F in ) highlights:

  • Catalyst loading : Pd(PPh₃)₄ at 10 mol% ensures efficient cross-coupling with arylboronic acids.
  • Solvent/base systems : DME/Na₂CO₃ (aq) at 80°C for 6 hours minimizes side reactions.
  • Workup : Sequential EtOAc extraction and brine washing improve purity.

Q. How to address contradictions in spectral data during intermediate analysis?

Discrepancies in NMR or MS may arise from:

  • Rotamers : Dynamic proton environments (e.g., δ 3.85–3.42 ppm in Boc-protected intermediates ) require variable-temperature NMR.
  • Traces of solvents : Residual CH₂Cl₂ or TFA in deprotection steps can distort signals. Lyophilization or repeated Na₂SO₄ drying mitigates this .

Q. What strategies enable regioselective functionalization of the hexahydrocyclopenta[c]pyrrole scaffold?

  • Directed C–H activation : Use of directing groups (e.g., sulfonyl chloride) facilitates selective modifications at the 2-position .
  • Protection/deprotection : Boc groups allow sequential derivatization at nitrogen or carbon centers .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace sulfonyl chloride with sulfonamides (e.g., N-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl]-4-methylbenzenesulfonamide ).
  • Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃) to enhance binding affinity to targets like Retinol-Binding Protein 4 .

Methodological Challenges and Solutions

Q. What are common pitfalls in hydrogenation steps for bicyclic intermediates?

  • Over-reduction : Excessive H₂ pressure (>40 psi) can saturate the cyclopentane ring. Use low-pressure Parr shakers (e.g., 40 psi, 16 hours) .
  • Catalyst poisoning : Moisture or sulfur-containing impurities deactivate Pd/C. Pre-dry intermediates with anhydrous Na₂SO₄ .

Q. How to handle air- or moisture-sensitive intermediates?

  • Schlenk techniques : Degas solvents (e.g., CH₂Cl₂) under N₂ before reactions .
  • In situ quenching : Add TFA directly to reaction mixtures to avoid intermediate isolation .

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